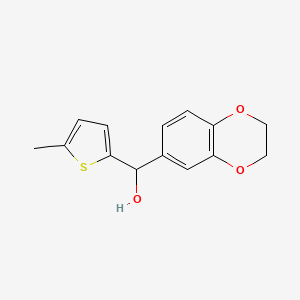

3,4-(Ethylenedioxy)phenyl-(5-methyl-2-thienyl)methanol

Description

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-yl-(5-methylthiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3S/c1-9-2-5-13(18-9)14(15)10-3-4-11-12(8-10)17-7-6-16-11/h2-5,8,14-15H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHRQMZLAZAKBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C2=CC3=C(C=C2)OCCO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stille Coupling for Thiophene-Phenyl Bond Formation

The Stille cross-coupling reaction is a robust method for constructing biaryl systems. In this approach, a 3,4-ethylenedioxyphenyl stannane reacts with 5-methyl-2-thienyl halides (e.g., bromide or iodide) in the presence of a palladium catalyst.

Procedure

-

Synthesis of 3,4-Ethylenedioxyphenyl Tributylstannane :

-

Coupling with 5-Methyl-2-thienyl Iodide :

Key Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Stannane Preparation | Tributyltin chloride, KCO, DMF | 78–85 |

| Stille Coupling | Pd(PPh), toluene, 100°C | 62–68 |

Suzuki-Miyaura Coupling

The Suzuki reaction offers a halogen-free alternative using boronic acids.

Procedure

-

Synthesis of 5-Methyl-2-thienylboronic Acid :

-

Coupling with 3,4-Ethylenedioxyphenyl Triflate :

Key Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boronic Acid Synthesis | Pd(dppf)Cl, dioxane | 89 |

| Suzuki Coupling | Pd(OAc), SPhos, KCO | 58–64 |

Nucleophilic Addition to Ketone Intermediates

Grignard Reaction with 3,4-Ethylenedioxyphenyl Ketone

This method involves the addition of a 5-methyl-2-thienyl Grignard reagent to a 3,4-ethylenedioxyphenyl ketone.

Procedure

-

Synthesis of 3,4-Ethylenedioxyphenyl Ketone :

-

Grignard Addition :

Key Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Ketone Synthesis | PCC, CHCl | 82 |

| Grignard Addition | THF, 0°C to RT | 70–75 |

Reduction of Prochiral Ketones

Asymmetric Reduction using Chiral Catalysts

Enantioselective synthesis is achieved via catalytic hydrogenation or borane reduction.

Procedure

-

Ketone Preparation :

-

Catalytic Hydrogenation :

Key Data

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Friedel-Crafts Acylation | AlCl, CHCl | 76 | – |

| Asymmetric Reduction | (R)-BINAP-RuCl, H | 88 | 94 |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Stille Coupling | High regioselectivity | Toxicity of tin reagents | 62–68 |

| Suzuki Coupling | Halogen-free, scalable | Requires boronic acid synthesis | 58–64 |

| Grignard Addition | Straightforward, no transition metals | Low functional group tolerance | 70–75 |

| Asymmetric Reduction | High enantioselectivity | Cost of chiral catalysts | 88 |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted phenyl or thienyl derivatives.

Scientific Research Applications

Therapeutic Agent Development

The compound serves as a precursor or building block for the synthesis of new therapeutic agents. Its structural characteristics allow for modifications that can enhance biological activity, making it a candidate for drug development targeting various diseases. The presence of both aromatic and heterocyclic components increases the potential for interactions with biological targets, such as enzymes or receptors.

Antioxidant Properties

Research indicates that compounds with similar structural motifs can exhibit antioxidant properties. The ethylenedioxy and thiophene groups may contribute to radical scavenging activities, which are beneficial in preventing oxidative stress-related diseases.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties of related compounds. The unique structure may facilitate interactions with microbial cell membranes or specific enzymatic pathways, leading to inhibitory effects on bacterial growth.

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films can enhance charge transport and light absorption in these devices.

Polymer Synthesis

As a functional monomer, 3,4-(Ethylenedioxy)phenyl-(5-methyl-2-thienyl)methanol can be incorporated into polymer matrices to impart specific properties, such as increased thermal stability or improved mechanical strength. This versatility is particularly valuable in developing advanced materials for various industrial applications.

Synthetic Routes and Reagents

Several synthetic methods can be employed to produce 3,4-(Ethylenedioxy)phenyl-(5-methyl-2-thienyl)methanol:

- Oxidation Reactions : Commonly using potassium permanganate.

- Reduction Reactions : Employing sodium borohydride.

- Substitution Reactions : Utilizing halogens or nucleophiles.

These reactions highlight the compound's reactivity and potential for further chemical modifications.

Mechanism of Action

The mechanism by which 3,4-(Ethylenedioxy)phenyl-(5-methyl-2-thienyl)methanol exerts its effects depends on its specific application. For instance, in the context of drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved would be specific to the biological system .

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural motifs with 3,4-(Ethylenedioxy)phenyl-(5-methyl-2-thienyl)methanol, enabling comparative analysis of substituent effects:

Physicochemical Properties

A. Solubility and Hydrogen Bonding

- The hydroxymethyl group in the target compound enables hydrogen bonding, improving aqueous solubility compared to analogs with non-polar bridges (e.g., ketones in or amines in ). However, the 5-methylthiophene moiety reduces hydrophilicity relative to pyridyl-containing derivatives .

- 3-Fluoro-4-methoxyphenyl-(5-methyl-2-thienyl)methanol may exhibit lower solubility due to fluorine’s electronegativity and reduced hydrogen-bonding capacity.

B. Electronic Effects

- The ethylenedioxy group is strongly electron-donating, enhancing conjugation in the phenyl ring compared to methoxy or fluoro substituents. This could stabilize charge-transfer states in electronic applications .

Stability and Reactivity

- The hydroxymethyl group in the target compound may render it prone to oxidation, unlike ketone or amine analogs .

- Ethylenedioxy rings are susceptible to acid-catalyzed hydrolysis, whereas methoxy or fluorine substituents (e.g., in ) offer greater stability under acidic conditions.

- Polymorph formation, as observed in risedronate-carbohydrate systems , could complicate crystallization of the target compound, impacting reproducibility in material applications.

Biological Activity

3,4-(Ethylenedioxy)phenyl-(5-methyl-2-thienyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an ethylenedioxy group attached to a phenyl ring and a thienyl moiety. This unique structure may contribute to its diverse biological activities by enabling interactions with various molecular targets.

The biological activity of 3,4-(Ethylenedioxy)phenyl-(5-methyl-2-thienyl)methanol is primarily attributed to its ability to interact with specific receptors and enzymes. The methylenedioxy group is known to enhance binding affinity to certain biological targets, potentially modulating various biochemical pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.25 mg/mL to 1 mg/mL when tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The antioxidant capacity of 3,4-(Ethylenedioxy)phenyl-(5-methyl-2-thienyl)methanol has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound exhibits moderate to strong antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The anti-inflammatory effects were assessed using cell lines stimulated with lipopolysaccharides (LPS), showing a reduction in cytokine levels such as TNF-α and IL-6 .

Case Studies

Q & A

Q. What challenges arise in scaling up the synthesis of this compound for bulk material studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.